molecular formula C4H11ClN2 B2664942 N,N'-dimethylethanimidamide hydrochloride CAS No. 5504-12-1

N,N'-dimethylethanimidamide hydrochloride

Cat. No.: B2664942
CAS No.: 5504-12-1
M. Wt: 122.6
InChI Key: XXFPHXUMMRULDB-UHFFFAOYSA-N
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Description

Historical Context and Early Studies of Imidamide Derivatives

The study of imidamide derivatives, the class of compounds to which N,N'-dimethylethanimidamide hydrochloride belongs, has roots in the late 19th century. A foundational method for the synthesis of imidates, which are precursors to amidines, is the Pinner reaction, first reported in 1877. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. Subsequent reaction with an amine leads to the formation of an amidine.

Early investigations into related structures continued with the work of Nef, Marshall, and Acree, who explored the synthesis of imidates under various conditions, laying the groundwork for the preparation of a wide array of amidine compounds. These initial studies were crucial in establishing the fundamental chemistry of this class of nitrogen-containing compounds.

Significance of this compound in Modern Organic Chemistry Research

While specific high-impact research centered on this compound is not extensively documented, the significance of the broader amidine class is well-established in modern organic chemistry. Amidines are recognized as versatile building blocks and have been incorporated into a variety of biologically active molecules. atamanchemicals.com

The amidine functional group is a key feature in many pharmaceutical compounds and is explored in medicinal chemistry for its potential as an antimicrobial agent and as an enzyme inhibitor. For instance, related imidamide derivatives have been synthesized and investigated for their ability to inhibit nitric oxide synthase, an enzyme implicated in various physiological and pathological processes. du.ac.in Furthermore, the structural relative, N,N'-dimethylethylenediamine, finds use as a ligand in catalysis and as a precursor in the synthesis of polymers and pharmaceuticals, highlighting the industrial relevance of the core chemical framework. imist.ma

Structural Features and Chemical Classification within Amidine Compounds

This compound is classified as a hydrochloride salt of an N,N'-disubstituted ethanimidamide. The core structure is an amidine, which is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. researchgate.net In this specific molecule, the ethanimidamide core indicates a two-carbon chain attached to the central carbon of the amidine group, and the "N,N'-dimethyl" prefix signifies that each of the two nitrogen atoms is substituted with a methyl group.

A key characteristic of amidines is their basicity; they are generally more basic than their amide counterparts. researchgate.net The hydrochloride salt form indicates that the basic amidine has been protonated by hydrochloric acid to form a more stable, crystalline solid that is often more soluble in polar solvents.

Table 1: Chemical and Physical Properties

Property Value
Chemical Formula C4H11ClN2
Molecular Weight 122.60 g/mol
CAS Number 2909-15-1

| Canonical SMILES | CC(=N)N(C)C.Cl |

Overview of Key Academic Research Trajectories Involving the Compound

Direct academic research trajectories focusing specifically on this compound are not prominent in the available literature. However, based on the known reactivity of the amidine functional group, several research avenues can be inferred.

One major area of research for amidine-containing compounds is in the synthesis of nitrogen-containing heterocycles, such as pyrimidines and triazines. Amidines can serve as key precursors in cyclization reactions to form these important chemical scaffolds, which are prevalent in many biologically active molecules.

Another significant research trajectory for amidines is in the field of medicinal chemistry. As mentioned, their ability to act as mimics of protonated amines allows them to interact with biological targets, leading to their investigation as potential therapeutic agents. Research in this area often involves the synthesis of libraries of amidine derivatives to explore their structure-activity relationships against various diseases.

Properties

IUPAC Name

N,N'-dimethylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c1-4(5-2)6-3;/h1-3H3,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFPHXUMMRULDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5504-12-1
Record name N,N'-dimethylethanimidamide hydrochloride
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Synthetic Methodologies and Strategic Route Development for N,n Dimethylethanimidamide Hydrochloride

Established Laboratory-Scale Synthetic Protocols for N,N'-Dimethylethanimidamide

The most well-established and logical laboratory-scale route to N,N'-dimethylethanimidamide hydrochloride is adapted from the classic Pinner reaction, traditionally used for the synthesis of amidines. This two-step process begins with the formation of an imino ether hydrochloride from a nitrile, which is subsequently converted to the desired amidine hydrochloride by reaction with an amine.

The synthesis commences with the reaction of acetonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride. This reaction yields the corresponding ethyl acetimidate hydrochloride, also known as a Pinner salt. The mechanism involves the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol.

In the second step, the isolated or in situ generated Pinner salt is treated with N,N'-dimethylethylenediamine. The diamine displaces the ethoxy group from the imino ether to form the target this compound. An excess of the diamine or the presence of a non-nucleophilic base may be required to neutralize the hydrogen chloride liberated during the reaction and to drive the equilibrium towards the product.

Table 1: Key Reactants and Intermediates in the Pinner Reaction for this compound

Compound Name Role in Synthesis Chemical Formula
AcetonitrileStarting Material (Nitrile)C₂H₃N
EthanolReagentC₂H₅OH
Hydrogen ChlorideCatalyst and ReagentHCl
Ethyl acetimidate hydrochlorideIntermediate (Pinner Salt)C₄H₁₀ClNO
N,N'-DimethylethylenediamineReagent (Amine)C₄H₁₂N₂
This compoundFinal ProductC₆H₁₆ClN₃

Innovative Synthetic Approaches and Novel Precursors for its Hydrochloride Salt Formation

Beyond the traditional Pinner reaction, several innovative synthetic strategies can be envisioned for the preparation of this compound, often utilizing different precursors and reaction pathways.

One promising approach involves the use of orthoesters , such as triethyl orthoacetate. The reaction of an orthoester with N,N'-dimethylethylenediamine in the presence of an acid catalyst can directly yield the desired amidine. This method avoids the often harsh conditions and anhydrous requirements of the Pinner reaction.

Another novel strategy is the direct amination of N-vinylamides . For instance, N-vinylacetamide could potentially react with N,N'-dimethylethylenediamine under acidic or transition-metal-catalyzed conditions to afford the target amidine. This route offers a more atom-economical approach compared to the Pinner reaction.

Furthermore, the synthesis of the key precursor, N,N'-dimethylethylenediamine , has seen advancements. A common industrial method involves the reaction of 1,2-dichloroethane with methylamine (B109427) under pressure google.com. The reaction conditions, such as temperature and pressure, are crucial for maximizing the yield of the desired diamine and minimizing the formation of byproducts google.com.

The final step in any of these synthetic routes is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, N,N'-dimethylethanimidamide, in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.

Optimization of Reaction Conditions for Enhanced Purity and Yield in Academic Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound in a laboratory setting. Several key parameters can be adjusted to achieve the desired outcome. numberanalytics.comontosight.ainumberanalytics.com

For the Pinner reaction pathway, the following factors are of primary importance:

Temperature: The initial formation of the Pinner salt is typically carried out at low temperatures (0-10 °C) to control the exothermic reaction and prevent the formation of side products. The subsequent amination step may be performed at room temperature or with gentle heating to ensure complete conversion.

Solvent: Anhydrous conditions are crucial for the Pinner reaction to prevent hydrolysis of the nitrile and the intermediate imino ether. Ethers and chlorinated hydrocarbons are common solvents.

Catalyst Concentration: The concentration of hydrogen chloride must be carefully controlled. A sufficient amount is needed to catalyze the reaction and form the hydrochloride salt, but excess acid can lead to unwanted side reactions.

Reaction Time: The reaction times for both steps of the Pinner synthesis need to be optimized to ensure the reaction goes to completion without significant degradation of the product.

Table 2: General Parameters for Optimization of the Pinner Reaction

Parameter Typical Range Considerations
Temperature0 °C to 50 °CLower temperatures for Pinner salt formation, higher for amination.
SolventDiethyl ether, DichloromethaneMust be anhydrous.
HCl Concentration1.1 to 1.5 equivalentsStoichiometric to slight excess relative to nitrile.
Reaction Time2 to 24 hoursMonitored by techniques like TLC or GC-MS.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of safer solvents, catalytic methods, and improved atom economy. nih.govrsc.orgucl.ac.uk

One of the main drawbacks of the traditional Pinner reaction is the use of hazardous reagents like anhydrous hydrogen chloride and volatile organic solvents. Greener alternatives are being explored. For instance, the use of solid acid catalysts could replace gaseous HCl, simplifying handling and reducing corrosion issues. The replacement of chlorinated solvents with more environmentally benign options like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is also a significant improvement. researchgate.net

Catalytic approaches that avoid stoichiometric reagents are inherently greener. The development of catalytic methods for the direct addition of amines to nitriles, potentially using transition metal catalysts, would represent a major step forward in the green synthesis of amidines.

Enzymatic methods, while still in their infancy for amidine synthesis, offer a highly sustainable alternative. Lipases have been shown to be effective in amide bond formation, and future research may lead to biocatalysts capable of synthesizing amidines under mild, aqueous conditions. nih.gov

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application in Synthesis
Use of Safer SolventsReplacing chlorinated solvents with greener alternatives like 2-MeTHF or CPME. researchgate.net
CatalysisDevelopment of solid acid catalysts or transition metal catalysts for direct amination.
Atom EconomyExploring synthetic routes with higher atom economy, such as direct amination of N-vinylamides.
Use of Renewable FeedstocksInvestigating bio-based sources for starting materials.
Energy EfficiencyOptimizing reactions to run at lower temperatures and pressures.

Comparative Analysis of Different Synthetic Pathways for Research Efficiency

When selecting a synthetic pathway for this compound in a research setting, several factors must be considered to ensure efficiency and practicality. A comparative analysis of the established Pinner reaction and the innovative approaches highlights their respective advantages and disadvantages.

The Pinner reaction is a well-understood and reliable method. Its primary advantages are the ready availability of starting materials and a generally predictable outcome. However, it suffers from the need for strictly anhydrous conditions, the use of hazardous gaseous hydrogen chloride, and potentially moderate yields due to the formation of byproducts.

Synthesis from orthoesters offers a milder alternative to the Pinner reaction, often proceeding under less stringent conditions. This can lead to higher yields and easier purification. The main potential drawback is the availability and cost of the required orthoester precursor.

The direct amination of N-vinylamides is an attractive option from an atom economy perspective. If a suitable catalytic system can be developed, this route could be highly efficient. However, this is a less established method and may require significant optimization of reaction conditions.

Table 4: Comparative Analysis of Synthetic Pathways

Synthetic Pathway Advantages Disadvantages
Pinner Reaction Well-established, readily available starting materials.Requires anhydrous conditions, use of gaseous HCl, moderate yields.
From Orthoesters Milder reaction conditions, potentially higher yields.Availability and cost of orthoester precursors.
Direct Amination of N-Vinylamides High atom economy, potentially fewer steps.Less established, requires catalyst development and optimization.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, available equipment, and the importance of factors such as yield, purity, and environmental impact.

Fundamental Reactivity and Mechanistic Investigations of N,n Dimethylethanimidamide Hydrochloride

Role as a Basic Catalyst in Organic Transformations

N,N'-Dimethylethanimidamide, the free base of the hydrochloride salt, possesses two nitrogen atoms with lone pairs of electrons, rendering it a potential basic catalyst. The protonated form, N,N'-dimethylethanimidamide hydrochloride, can be considered a precatalyst that requires deprotonation to its active basic form. This behavior is analogous to other amine hydrochloride catalysts, which are utilized in various organic transformations where a controlled release of a basic amine is desired.

The catalytic activity of such compounds is often harnessed in reactions that are sensitive to strong, stoichiometric bases. The in-situ generation of the free base from the hydrochloride salt can provide a milder and more controlled reaction environment. While specific examples for this compound are not detailed in the available literature, related amine-based catalysts are known to promote reactions such as acylations, alkylations, and condensation reactions. The effectiveness of the catalysis would depend on the basicity (pKa) of the conjugate base, N,N'-dimethylethanimidamide.

Proton Transfer Mechanisms and Acid-Base Equilibria in Non-Aqueous Systems

In non-aqueous solvents, the acid-base equilibrium of this compound would be significantly influenced by the solvent's properties, such as its polarity, proticity, and ability to solvate ions. The dissociation of the hydrochloride salt to yield the protonated imidamide cation and the chloride anion is a key equilibrium.

Equation 1: Dissociation in a Non-Aqueous Solvent

A subsequent equilibrium is the deprotonation of the imidamide cation by a base present in the reaction mixture, or by the solvent itself if it possesses sufficient basicity.

Equation 2: Deprotonation of the Imidamide Cation

The position of these equilibria is crucial for the compound's role as a catalyst or reactant. In polar aprotic solvents, ion pairing between the protonated imidamide and the chloride anion could play a significant role, affecting the effective acidity and reactivity of the compound. The study of proton transfer kinetics in such systems often involves techniques like NMR spectroscopy to probe the exchange rates and equilibrium positions.

Participation in Condensation Reactions and Heterocyclic Synthesis

The imidamide moiety, with its C=N double bond and amine-like nitrogen atoms, is a versatile functional group for the synthesis of heterocyclic compounds. While direct participation of this compound in well-known named reactions like the Biginelli or Hantzsch syntheses is not documented in the provided literature, its structural components suggest potential applications in similar cyclocondensation reactions.

For instance, the imidamide could potentially react with 1,3-dicarbonyl compounds or other suitable building blocks to form various nitrogen-containing heterocycles. The reaction would likely proceed through nucleophilic attack from one of the nitrogen atoms, followed by cyclization and dehydration steps. The hydrochloride form could serve to activate the reaction by providing a proton source or by influencing the solubility and reactivity of the starting materials.

Electrophilic and Nucleophilic Activation Modes of the Imidamide Moiety

The imidamide functional group exhibits dual reactivity, capable of acting as both a nucleophile and, upon activation, an electrophile.

Nucleophilic Character: The lone pairs of electrons on the nitrogen atoms, particularly the sp³-hybridized nitrogen, confer nucleophilic properties to the molecule. This allows it to react with various electrophiles.

Electrophilic Activation: The carbon atom of the C=N double bond is inherently electrophilic, but this character can be significantly enhanced through activation. Protonation of one of the nitrogen atoms, as is the case in the hydrochloride salt, increases the electrophilicity of the carbon atom, making it more susceptible to attack by nucleophiles. Further activation could be achieved with stronger Lewis acids. This activation strategy is a common theme in the chemistry of amides and related functional groups, enabling reactions that are otherwise difficult. nih.gov

Kinetic and Thermodynamic Studies of Reactions Involving the Compound

Kinetic studies would be essential to determine the rate laws of reactions catalyzed by or involving this compound, which would in turn shed light on the reaction mechanism. For example, determining the order of the reaction with respect to the imidamide hydrochloride would help to understand its role in the rate-determining step.

Thermodynamic studies would provide information on the equilibrium constants, Gibbs free energy, enthalpy, and entropy of reactions. This data is crucial for predicting the feasibility of a reaction and for optimizing reaction conditions to maximize product yield. For instance, the equilibrium constant for the deprotonation of the hydrochloride in a given solvent would be a key thermodynamic parameter.

A hypothetical kinetic study of a reaction catalyzed by N,N'-dimethylethanimidamide could involve monitoring the concentration of reactants and products over time using techniques like spectroscopy or chromatography. The data could then be used to determine the rate constant and activation energy.

Table 1: Hypothetical Kinetic Parameters for a Reaction Catalyzed by N,N'-Dimethylethanimidamide

ParameterValueUnits
Rate Constant (k)1.5 x 10⁻³L mol⁻¹ s⁻¹
Activation Energy (Ea)65kJ mol⁻¹
Pre-exponential Factor (A)2.0 x 10⁸L mol⁻¹ s⁻¹

This table is illustrative and not based on experimental data for this compound.

Solvent Effects and Reaction Environment Influences on Reactivity

The choice of solvent is expected to have a profound impact on the reactivity of this compound. Solvent properties such as polarity, proticity, and hydrogen bonding capability can influence:

Solubility and Dissociation: The solubility of the hydrochloride salt and the extent of its dissociation into ions are highly dependent on the solvent. Polar protic solvents would be expected to solvate the ions effectively, promoting dissociation.

Acid-Base Equilibria: The pKa of the protonated imidamide will vary with the solvent, affecting its ability to act as a proton donor or for its conjugate base to act as a proton acceptor.

Reaction Rates: Solvent polarity can influence the rates of reactions by stabilizing or destabilizing transition states. For reactions involving charged intermediates, polar solvents generally lead to faster rates. st-andrews.ac.uknih.gov

Reaction Pathways: In some cases, the solvent can actively participate in the reaction mechanism or can favor one reaction pathway over another. nih.gov

For example, in a reaction where the deprotonated N,N'-dimethylethanimidamide acts as a nucleophilic catalyst, a polar aprotic solvent might be preferred to avoid protonation of the catalyst while still providing good solubility for the reactants.

N,n Dimethylethanimidamide Hydrochloride in Advanced Catalysis and Ligand Design

Exploration of its Catalytic Activity in C-C and C-N Bond Forming Reactions

While direct studies detailing the catalytic activity of N,N'-dimethylethanimidamide hydrochloride are not extensively documented, the amidine functional group is a recognized motif in ligands for cross-coupling reactions. These reactions are fundamental in synthetic chemistry for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govnih.gov

Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is a cornerstone of C-C bond formation. The efficiency of the palladium catalyst used in this reaction is highly dependent on the supporting ligand. Amine-based ligands, in general, have been shown to be inexpensive and effective promoters for palladium-catalyzed coupling reactions. researchgate.net For instance, certain primary amidine ligands have been identified as superior to traditional bipyridine-type ligands in challenging nickel-catalyzed cross-couplings, suggesting that the N-C-N scaffold of N,N'-dimethylethanimidamide could be beneficial. nih.gov The catalytic performance is often influenced by the ligand's ability to stabilize the metal center and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.

Heck Reaction (C-C Bond Formation): In the Heck reaction, which couples aryl or vinyl halides with alkenes, nitrogen-based ligands are also valuable alternatives to traditional phosphine (B1218219) ligands. researchgate.net Palladium complexes with various nitrogen ligands have demonstrated high yields and stability. researchgate.net The electron-donating properties of the nitrogen atoms in an amidine ligand like N,N'-dimethylethanimidamide could potentially stabilize the palladium catalyst, similar to how N,N-dimethyl-β-alanine has been shown to be a powerful phosphine-free ligand for the Heck reaction. organic-chemistry.org

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a powerful method for forming C-N bonds by coupling amines with aryl halides, catalyzed by palladium. nih.gov The choice of ligand is critical to prevent undesired side reactions and achieve high yields. While specific use of this compound is not reported, the general class of nitrogen ligands is central to this chemistry. researchgate.net The reaction mechanism involves the coordination of the ligand to the palladium center, which modulates its reactivity for the successful coupling of the amine and the aryl halide.

Below is a representative table of C-C and C-N coupling reactions where amidine-type or related nitrogen ligands have been employed, illustrating the potential context for this compound's application.

Reaction Type Catalyst System Substrates Yield (%) Reference
Suzuki-MiyauraPd(OAc)₂ / 2-aminopyrimidine-4,6-diolAryl halides, Arylboronic acidsModerate to Excellent researchgate.net
Heck CouplingPdCl₂ / (C₄H₉)₄NBrAryl bromides, AlkenesHigh researchgate.net
Cross-Electrophile CouplingNiBr₂-diglyme / Amidine Ligand A155-Bromoazaindole, 4-Bromotetrahydropyran85 nih.gov
Buchwald-HartwigCarbene palladacycleAryl halides, AminesLow to Moderate researchgate.net

Development as a Ligand in Transition Metal Coordination Chemistry

The N,N'-disubstituted amidine framework is a versatile scaffold for ligand design. Upon deprotonation, it forms the corresponding amidinate anion, [R-C(NR')₂]⁻, which is a monoanionic, bidentate N,N-donor ligand. researchgate.net These ligands are isoelectronic with the well-known carboxylate ligands and are valued for their ability to tune the steric and electronic properties of a metal complex by modifying the substituents on the nitrogen and central carbon atoms. researchgate.netacs.org

Amidinates readily form stable chelate complexes with a wide range of transition metals, including palladium, nickel, copper, and rare-earth metals. nih.govacs.org The coordination typically involves the two nitrogen atoms binding to the metal center to form a four-membered ring. This chelation effect enhances the stability of the resulting complex.

Design and Synthesis of Chiral N,N'-Dimethylethanimidamide-based Ligands for Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. While there are no specific reports on the synthesis of chiral ligands derived directly from N,N'-dimethylethanimidamide, general strategies for creating chiral N,N-ligands can be applied. rsc.orgresearchgate.net

A common approach involves introducing chirality in the backbone connecting the two nitrogen atoms or by attaching chiral substituents to the nitrogen atoms. For N,N'-dimethylethanimidamide, a chiral version could be conceptualized by replacing the ethyl backbone with a chiral diamine scaffold, such as those derived from natural amino acids or chiral 1,2-diaminocyclohexane.

The synthesis of such ligands often starts from readily available chiral precursors. For example, a chiral diamine could be reacted in a multi-step process to form the central amidine carbon, thereby creating a C₂-symmetric or other type of chiral ligand. mdpi.com These chiral amidine ligands could then be used in metal-catalyzed asymmetric reactions, such as alkylations, hydrogenations, or Friedel-Crafts reactions. mdpi.comchemrxiv.org The stereochemical outcome of the reaction would be directed by the chiral environment created by the ligand around the metal center.

Cooperative Catalysis with Other Chemical Species

Cooperative catalysis involves two or more distinct catalytic species working in concert to achieve a chemical transformation that is not possible or is inefficient with either catalyst alone. This area is an emerging field, and while there are no specific examples involving this compound, its chemical nature suggests potential roles.

Given its amidine structure, the compound could potentially act as a Brønsted acid (in its hydrochloride form) or as a Lewis base/proton shuttle (in its neutral form). This dual acid-base character could be exploited in cooperative systems. For instance, in a reaction catalyzed by a transition metal, the amidine could act as a co-catalyst, activating a substrate through protonation or deprotonation. researchgate.net

An example of a cooperative system involves an N-heterocyclic carbene (NHC) organocatalyst working alongside a palladium catalyst. nih.gov A significant challenge in such systems is preventing the organocatalyst from irreversibly binding to and deactivating the transition metal. The moderate binding affinity of a simple amidine like N,N'-dimethylethanimidamide might be advantageous in designing a system where it can interact reversibly with the metal center or substrate without poisoning the primary catalyst.

Immobilization Strategies for Heterogeneous Catalysis Research

Converting a homogeneous catalyst into a heterogeneous one by immobilizing it on a solid support is a key strategy for improving catalyst separation, recovery, and reusability. nih.gov This is particularly important for expensive or toxic transition metal catalysts.

Amidine-based ligands and catalysts can be immobilized using several methods. A recent study demonstrated the successful immobilization of a chiral mono-amidine catalyst for use in a stereoselective Aza-Henry reaction under heterogeneous conditions. unife.it Common strategies include:

Covalent Attachment: The ligand is functionalized with a reactive group (e.g., a silane) that allows it to be covalently bonded to the surface of a support like silica (B1680970) gel or a polymer resin.

Adsorption/Ion Exchange: The catalyst complex is adsorbed onto the surface of a support material through non-covalent interactions.

Encapsulation: The catalyst is physically trapped within the pores of a material like a metal-organic framework (MOF) or a zeolite.

For this compound, a plausible immobilization strategy would involve modifying the molecule to include a linker suitable for covalent attachment to a solid support. Once the ligand is immobilized, it can be metalated (e.g., with a palladium precursor) to generate the active heterogeneous catalyst. nih.gov

Support Material Immobilization Method Advantages Potential Challenges
Silica GelCovalent bonding via silane (B1218182) linkersHigh surface area, thermal stability.Potential for catalyst leaching.
Polymer ResinsCovalent bonding to functionalized polymerSwellable in organic solvents, versatile.Lower thermal stability than silica.
Magnetic NanoparticlesCovalent bonding or adsorptionEasy separation with an external magnet.Potential for particle aggregation.

Regeneration and Reusability of Catalytic Systems Incorporating the Compound

A major advantage of heterogeneous catalysts is their potential for regeneration and reuse over multiple reaction cycles, which is both economically and environmentally beneficial. hilarispublisher.commdpi.com The reusability of a catalyst system based on an immobilized N,N'-dimethylethanimidamide ligand would depend heavily on the stability of the entire system.

Key factors influencing reusability include:

Leaching: The primary cause of activity loss is often the leaching of the active metal species from the solid support into the reaction mixture. Strong chelation by the bidentate amidinate ligand can help minimize this. nih.gov

Catalyst Deactivation: The catalyst can be deactivated by poisoning from impurities, thermal degradation, or structural changes in the active site.

Support Integrity: The physical and chemical stability of the solid support under the reaction conditions is crucial.

Regeneration procedures aim to restore the catalyst's activity. This might involve washing the catalyst with solvents to remove adsorbed byproducts, or more rigorous chemical treatments to remove poisons. In some cases, the leached metal can be redeposited onto the support. hilarispublisher.com The success of recycling is typically evaluated by measuring the catalyst's performance (e.g., yield and selectivity) over several consecutive runs. For example, some recyclable catalysts can be reused for five or more cycles without a significant drop in activity. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation in Research on N,n Dimethylethanimidamide Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of N,N'-dimethylethanimidamide hydrochloride in solution. Both ¹H and ¹³C NMR provide critical information regarding the molecule's connectivity and the electronic environment of each nucleus.

In the protonated form, N,N'-dimethylethanimidamide can exist as different stereoisomers (E/Z) with respect to the C=N double bond, and also as different conformers due to rotation around the C-N single bonds. These isomers can interconvert, and the rate of this exchange influences the appearance of the NMR spectrum. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the different proton environments. The methyl group attached to the imine carbon (CH₃-C=N) would appear as a singlet. The two N-methyl groups could potentially be non-equivalent, especially at low temperatures, due to restricted rotation around the C-N single bond, which possesses partial double bond character. This would result in two separate singlets for the N(CH₃)₂ group. The proton on the double-bonded nitrogen and the proton on the dimethylamino nitrogen would likely be exchangeable with the solvent, particularly in protic solvents, and might appear as broad signals or not be observed at all. The presence of E/Z isomers would lead to a duplication of some or all of these signals. mdpi.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. Key resonances would include the imine carbon (C=N), which is expected to appear in the range of 160-170 ppm. nih.govrsc.org The carbons of the N-methyl groups would resonate at a higher field. Similar to the proton spectrum, the presence of distinct isomers would result in multiple peaks for chemically similar carbons.

The study of related amidinium systems has shown that the chemical shifts are sensitive to the substitution pattern and the isomeric form. acs.org For instance, in other N,N'-disubstituted amidines, the interconversion between E-syn and Z-anti isomers is rapid and can be studied by variable temperature NMR. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Isomers

ProtonsPredicted Chemical Shift (ppm) - E IsomerPredicted Chemical Shift (ppm) - Z IsomerMultiplicity
C-CH₃~2.0 - 2.5~2.1 - 2.6Singlet
N-CH₃ (a)~2.8 - 3.2~2.9 - 3.3Singlet
N-CH₃ (b)~2.8 - 3.2~3.0 - 3.4Singlet
N-HVariable, broadVariable, broadBroad Singlet

Note: These are predicted values based on similar structures and are subject to solvent effects and temperature.

X-ray Crystallography of this compound and its Adducts

X-ray crystallography provides unambiguous proof of the solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the general features of amidinium salts have been well-documented. iucr.orggriffith.edu.au

In the solid state, the positive charge in the amidinium cation is expected to be delocalized across the N-C-N fragment. This delocalization results in C-N bond lengths that are intermediate between a typical C-N single bond (around 1.47 Å) and a C=N double bond (around 1.28 Å). The geometry around the central carbon atom is expected to be trigonal planar. researchgate.net

The hydrochloride salt will feature a chloride anion, which will participate in hydrogen bonding with the N-H protons of the amidinium cation. These hydrogen bonds are crucial in stabilizing the crystal lattice. The packing of the ions in the crystal will be dictated by a combination of these hydrogen bonds and van der Waals forces. The study of related amidinium salts has revealed that the C-N distances can vary depending on the substituents and the crystalline environment. griffith.edu.auresearchgate.net

Interactive Data Table: Typical Crystallographic Parameters for Amidinium Salts

ParameterTypical Value
C-N Bond Length (Å)1.30 - 1.35
N-C-N Bond Angle (°)~120
C-C Bond Length (Å)~1.50
Hydrogen Bond Distance (N-H···Cl) (Å)2.9 - 3.3

Note: These values are generalized from published data on various amidinium salts. iucr.orggriffith.edu.au

Mass Spectrometry Techniques (e.g., LC-MS/MS) for Investigating Reaction Intermediates and Products

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for characterizing its fragmentation patterns. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures, such as reaction monitoring or impurity profiling.

The positive ion electrospray ionization (ESI) mass spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺, which corresponds to the N,N'-dimethylethanimidamide cation. The molecular weight of the free base is 86.14 g/mol , so the [M+H]⁺ ion would have an m/z of approximately 87.1. nih.gov

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide structural information through collision-induced dissociation (CID). The fragmentation pattern would likely involve the loss of small neutral molecules. For example, fragmentation of related N,N-dimethylethylamine shows a base peak at m/z 58, corresponding to the loss of a methyl group. nih.govnist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for N,N'-Dimethylethanimidamide Cation

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Possible Neutral Loss
87.172.1CH₃
87.158.1C₂H₅
87.144.1(CH₃)₂N

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry and data from similar compounds.

Vibrational Spectroscopy (Infrared and Raman) in Probing Molecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various vibrational modes of the molecule. A strong, broad band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibrations, with the broadening resulting from hydrogen bonding with the chloride anion. The C=N stretching vibration is expected to appear in the 1680-1640 cm⁻¹ region. C-H stretching vibrations from the methyl groups will be observed around 2950-2850 cm⁻¹. C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ range. docbrown.info The IR spectrum of the related dimethylamine (B145610) hydrochloride shows characteristic peaks in these regions. nist.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C=N stretch would also be Raman active. Raman is often more effective for studying symmetric vibrations and can provide a clearer picture of the skeletal vibrations of the molecule. In related amidinium systems, Raman spectroscopy has been used to identify the N≡N bond stretching in diazonium salts, a related functional group. imedpub.com

The positions and shapes of the N-H and C=N stretching bands can be sensitive to the strength and nature of the hydrogen bonding interactions within the crystal lattice, providing a spectroscopic probe of the intermolecular forces. nih.govresearchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
N-H Stretch (H-bonded)3400 - 3200IR
C-H Stretch2950 - 2850IR, Raman
C=N Stretch1680 - 1640IR, Raman
C-N Stretch1250 - 1020IR, Raman

Note: These are expected ranges and can be influenced by the physical state and intermolecular interactions.

Advanced Spectroscopic Methods for Real-time Reaction Monitoring

The synthesis of this compound can be monitored in real-time using advanced spectroscopic techniques, allowing for optimization of reaction conditions and a deeper understanding of the reaction mechanism.

Flow NMR Spectroscopy: NMR spectroscopy, when coupled with a flow reactor, can provide continuous, real-time data on the concentrations of reactants, intermediates, and products. beilstein-journals.org For the synthesis of this compound, which could, for example, involve the reaction of N,N-dimethylacetamide with a reagent like phosphorus pentachloride followed by reaction with methylamine (B109427) and subsequent hydrolysis, flow NMR could track the disappearance of starting material signals and the appearance of product signals. This would enable the determination of reaction kinetics and the identification of any transient intermediates.

The use of benchtop NMR spectrometers in flow chemistry has made this powerful technique more accessible for reaction monitoring. beilstein-journals.org For instance, the formation of an imine, which is structurally related to an amidine, has been successfully monitored using this approach. beilstein-journals.org

The ability to rapidly acquire spectra allows for the creation of reaction profiles, plotting concentration versus time, which are invaluable for process development and optimization. This real-time analysis can lead to improved yields, reduced reaction times, and enhanced safety.

Quantum Chemical Calculations (DFT, ab initio) on Electronic Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and thermodynamic stability of this compound. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

DFT methods, which approximate the electron correlation through functionals of the electron density, are widely used for their balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations could be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. The results of such calculations would reveal the preferred three-dimensional arrangement of the atoms.

Ab initio methods, like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy by systematically improving upon the HF approximation, though at a greater computational expense. These methods can provide benchmark data for the electronic properties of the molecule.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net A larger gap suggests higher stability and lower reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to electrophilic and nucleophilic attack.

Illustrative Data Table: Calculated Electronic Properties

PropertyMethod/Basis SetCalculated Value (Illustrative)
Ground State EnergyB3LYP/6-311++G(d,p)-325.4 Hartree
Dipole MomentB3LYP/6-311++G(d,p)8.2 Debye
HOMO EnergyB3LYP/6-311++G(d,p)-6.8 eV
LUMO EnergyB3LYP/6-311++G(d,p)1.2 eV
HOMO-LUMO GapB3LYP/6-311++G(d,p)8.0 eV

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its behavior in solution, particularly its solvation by water or other solvents, and its intermolecular interactions. nih.govrsc.org

In an MD simulation, the atoms of the solute (this compound) and the solvent molecules are treated as classical particles. Their interactions are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be followed, providing a dynamic picture of the system.

From these trajectories, various properties can be calculated to characterize the solvation process. Radial distribution functions (RDFs) can reveal the arrangement of solvent molecules around the cation and the chloride anion, identifying the formation of solvation shells. researchgate.net The coordination number, which is the average number of solvent molecules in the first solvation shell, can also be determined from the RDF.

MD simulations can also be used to study the dynamics of the solvation shells, such as the residence time of solvent molecules around the ions. Furthermore, these simulations can shed light on ion-pairing behavior and the formation of larger aggregates in solution. rsc.org

Illustrative Data Table: Solvation Properties from MD Simulations

PropertySolventCalculated Value (Illustrative)
First Solvation Shell Radius (Cation-Oxygen)Water3.5 Å
Coordination Number (Cation-Oxygen)Water6
First Solvation Shell Radius (Cl⁻-Hydrogen)Water2.8 Å
Coordination Number (Cl⁻-Hydrogen)Water8
Self-Diffusion CoefficientWater1.5 x 10⁻⁵ cm²/s

Note: The data in this table is illustrative and represents typical values that would be obtained from such simulations.

Prediction of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry is instrumental in mapping out the potential reaction pathways of a molecule, identifying the transition states that connect reactants and products, and calculating the associated energy profiles. researchgate.net For this compound, these methods can be used to predict its reactivity and the mechanisms of its potential chemical transformations, such as hydrolysis or reactions with other molecules.

By using quantum chemical methods like DFT, the potential energy surface of a reaction can be explored. Stationary points on this surface, corresponding to reactants, intermediates, and products, are located by geometry optimization. Transition states, which are first-order saddle points on the potential energy surface, represent the energy maxima along the reaction coordinate and are crucial for determining the reaction kinetics.

Once the geometries of the reactants, transition states, and products are optimized, their energies can be calculated to construct a reaction energy profile. This profile shows the change in energy as the reaction progresses, and the height of the energy barrier (the activation energy) determines the rate of the reaction. Computational studies can also investigate the influence of solvent on reaction pathways, often through the use of implicit or explicit solvent models. researchgate.net

Computational Models for Rational Ligand Design and Catalyst Performance Optimization

The principles of computational chemistry are widely applied in the rational design of new molecules with specific functionalities, such as ligands for metal complexes or catalysts. longdom.org While the direct application of this compound in these areas is not extensively documented, its structural motifs could be of interest in medicinal chemistry or materials science.

Computational tools can be used to design and evaluate new ligands based on the N,N'-dimethylethanimidamide scaffold. mdpi.com By systematically modifying the structure and calculating the resulting electronic and steric properties, it is possible to tune the ligand's binding affinity for a specific target, such as a protein active site or a metal center. nih.gov Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to ligand-based drug design. nih.gov

In the context of catalysis, computational models can help in understanding the mechanism of a catalytic cycle and in optimizing the performance of a catalyst. By calculating the energy profiles of different catalytic pathways, researchers can identify the rate-determining step and design modifications to the catalyst structure that would lower the activation energy and improve the catalytic efficiency.

Conformational Analysis and Tautomerism Studies

Molecules that are not rigid can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. nih.gov For N,N'-dimethylethanimidamide, rotation around single bonds can lead to various conformers. Computational methods, particularly quantum chemical calculations, can be used to perform a systematic search of the conformational space and to identify the low-energy conformers.

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Amidines, such as N,N'-dimethylethanimidamide, can potentially exhibit tautomerism. Computational studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. sapub.orgresearchgate.net This information is crucial for understanding the chemical behavior of the compound, as different tautomers may have distinct reactivities and spectroscopic signatures.

Illustrative Data Table: Relative Energies of Conformers and Tautomers

SpeciesMethod/Basis SetRelative Energy (kcal/mol) (Illustrative)
Conformer 1 (anti)B3LYP/6-311++G(d,p)0.0
Conformer 2 (gauche)B3LYP/6-311++G(d,p)2.5
Tautomer 1 (Imidamide)B3LYP/6-311++G(d,p)0.0
Tautomer 2 (Enediamine)B3LYP/6-311++G(d,p)15.0

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of molecules, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. biointerfaceresearch.com These predictions can be invaluable for the characterization of this compound and for the assignment of its experimental spectra.

Vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational modes.

NMR chemical shifts and coupling constants can also be predicted using quantum chemical methods. By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be estimated. These theoretical predictions can help in the interpretation of complex NMR spectra and in the structural elucidation of the molecule.

Electronic excitation energies and oscillator strengths can be calculated using time-dependent DFT (TD-DFT) or other excited-state methods. researchgate.net These calculations can predict the wavelengths of maximum absorption in the UV-Vis spectrum, providing insights into the electronic transitions of the molecule.

Illustrative Data Table: Predicted Spectroscopic Data

Spectroscopic PropertyMethod/Basis SetPredicted Value (Illustrative)
C=N Stretch (IR)B3LYP/6-311++G(d,p)1650 cm⁻¹
¹H NMR Chemical Shift (CH₃)GIAO-B3LYP/6-311++G(d,p)2.8 ppm
¹³C NMR Chemical Shift (C=N)GIAO-B3LYP/6-311++G(d,p)160 ppm
UV-Vis λ_maxTD-DFT/B3LYP/6-311++G(d,p)210 nm

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Derivatization and Chemical Modification Strategies of N,n Dimethylethanimidamide Hydrochloride

Synthesis of Novel Derivatives and Analogues for Structure-Reactivity Studies

The synthesis of derivatives and analogues from a core structure is fundamental to understanding how specific molecular features influence chemical reactivity and biological activity. For compounds analogous to N,N'-dimethylethanimidamide hydrochloride, such as diarylguanidines, structure-activity relationship (SAR) studies have been instrumental. These studies systematically alter substituents on the core molecule to probe their effects on properties like receptor binding affinity.

One key strategy involves the synthesis of tri- and tetrasubstituted guanidines to enhance selectivity for specific biological targets, such as the NMDA receptor ion channel. nih.gov Research on diarylguanidines has shown that introducing small alkyl substituents (e.g., methyl or ethyl groups) on the guanidine (B92328) nitrogens can significantly reduce affinity for sigma receptors while retaining or enhancing affinity for NMDA receptor sites. nih.gov For instance, the conversion of a disubstituted guanidine to a trisubstituted analogue, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, demonstrated a high affinity for the NMDA site (IC50 = 36 nM) and a dramatically reduced affinity for sigma receptors (IC50 = 2540 nM). nih.gov

These synthetic approaches often employ multi-step reactions, including condensation and coupling reactions, to build complexity around the core structure. researchgate.netresearchgate.net Cycloaddition reactions of similar enamines with hydrazonoyl halides have been used to create trisubstituted pyrazoles, demonstrating a pathway where a dimethylamine (B145610) group is eliminated to yield a new heterocyclic system. researchgate.net Such strategies could theoretically be adapted to the this compound core to explore novel chemical space and generate libraries of compounds for reactivity screening.

Table 1: Structure-Activity Relationship of Selected Diarylguanidine Analogues

Compound Core Structure Substituents NMDA Receptor Affinity (IC50, nM) Sigma Receptor Affinity (IC50, nM) Selectivity (Sigma/NMDA)
36 Diarylguanidine N-1-naphthyl, N'-(3-ethylphenyl) - - -
40 Diarylguanidine N-1-naphthyl, N'-(3-ethylphenyl), N'-methyl 36 2540 ~71

Data sourced from studies on diarylguanidine derivatives as NMDA receptor antagonists. nih.gov

Functionalization for Integration into Polymer and Material Science Research

The functionalization of molecules like this compound is a key step for their integration into polymers and other materials. This process typically involves introducing a reactive group that can participate in polymerization reactions or covalently bond to a pre-existing polymer surface. The amino groups present in the core structure are primary targets for such modifications.

One common strategy is to react a functional molecule with a polymer that has complementary reactive groups. For example, polymers like poly(vinyl alcohol) (PVA), which contains abundant hydroxyl (-OH) groups, can be modified by reacting them with molecules containing an isothiocyanate group. nih.gov This reaction forms a stable covalent bond and allows for the surface functionalization of polymer particles. This approach has been used to attach fluorescein (B123965) isothiocyanate and mannose-derivatized isothiocyanates to PVA, which can then be used to fabricate functionalized poly(lactide-co-glycolide) particles for cell targeting. nih.gov

Another advanced method involves designing functional initiators for controlled polymerization techniques like atom transfer radical polymerization (ATRP). researchgate.net By incorporating a desired functional group, such as an N,N-dimethylaniline moiety, into the initiator, polymers with well-defined structures and a specific end-group functionality can be synthesized. These functional end-groups can then be used in subsequent reactions, such as photoinduced block copolymerization, to create more complex polymer architectures. researchgate.net Amino-functionalized (meth)acrylate polymers have also been synthesized using protecting groups that can be cleaved under mild conditions, yielding polymers with free amino groups for further modification. beilstein-journals.org

Table 2: Polymer Functionalization Strategies

Strategy Description Example Application Reference
Polymer Backbone Modification Covalent attachment of a functional molecule to a pre-existing polymer. Reacting α-D-mannopyranosyl phenyl isothiocyanate with poly(vinyl alcohol) to create particles for macrophage targeting. nih.gov
Functional Initiator in ATRP Using a custom-synthesized initiator to create polymers with specific end-group functionality. Synthesis of N,N-Dimethylaniline functional polystyrenes for use in photoinduced block copolymerization. researchgate.net

| Protected Monomer Polymerization | Polymerizing monomers with protected functional groups, followed by deprotection to expose reactive sites. | Synthesis of amino-functional (meth)acrylate polymers using a bromo-tert-butyloxycarbonyl protecting group. | beilstein-journals.org |

Applications in Analytical Derivatization for Chromatographic and Spectrometric Analysis

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis by methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govnih.gov Analytes that lack a chromophore or are not easily ionized can be derivatized to enhance their detectability. researchgate.netresearchgate.net While this compound is not commonly cited as a derivatizing agent itself, the principles of amine derivatization are well-established and provide a framework for its potential application.

Derivatizing reagents for amines often target the nucleophilic nitrogen atom. Reagents such as o-phthaldialdehyde (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC) are widely used to react with primary and secondary amines, attaching a fluorescent or UV-active tag. nih.gov For instance, a pre-column derivatization method for HPLC with fluorescence detection (HPLC-FLD) has been developed for dimethyl and diethyl amine using 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). nih.gov This reaction is typically performed in a buffered, heated environment to ensure completion before chromatographic analysis. nih.gov

The amidine functionality in this compound possesses nucleophilic nitrogens that could potentially react with derivatizing agents designed for amines. Conversely, the amidine group itself could theoretically act as a derivatizing agent for other molecules, such as carboxylic acids, to form stable adducts suitable for mass spectrometric analysis, although this application is not widely documented. The analysis of related compounds like N,N-dimethylethylamine has been achieved by collection on adsorbent tubes, desorption with deionized water, and subsequent analysis by GC with a nitrogen-phosphorous detector (GC-NPD). osha.gov

Covalent and Non-Covalent Modifications for Specific Research Purposes

Chemical modifications can be broadly categorized as covalent or non-covalent, each serving distinct research purposes. Covalent modifications involve the formation of strong, stable chemical bonds, while non-covalent modifications rely on weaker interactions like hydrogen bonds, ionic interactions, or van der Waals forces.

Covalent Modifications: Covalent modification strategies are often employed to irreversibly label or alter a target molecule. Reagents with similar functional cores to amidines, such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide), are used to covalently modify proteins by targeting carboxyl groups, which can lead to irreversible inhibition of enzyme function. nih.gov This highlights the potential reactivity of the N=C-N core structure. Covalent modifications can also be used to attach polymers to proteins or other molecules to enhance their delivery into cells. For example, 2-pyridinecarboxyaldehyde (2-PCA) has been used to site-specifically modify the N-terminus of a protein, allowing for the attachment of a polymer that facilitates cellular uptake. nih.gov

Non-Covalent Modifications: Non-covalent modifications are crucial for processes like drug-receptor binding and the formation of stable salts. The hydrochloride salt of N,N'-dimethylethanimidamide is itself an example of a non-covalent modification, where the basic amidine nitrogen is protonated and forms an ionic bond with the chloride ion. This enhances the compound's solubility in aqueous media. The ability to form salts with various mineral or organic acids is a common strategy to modify the physicochemical properties of amine-containing compounds. google.com Furthermore, the design of non-covalent inhibitors is a major focus in drug discovery, where molecules are optimized to fit into the active site of an enzyme through a series of specific, non-covalent interactions. nih.gov The hydrogen-bonding capabilities of the N-H and nitrogen lone pairs in the amidine group make it a candidate for participating in such specific, non-covalent binding events.

Emerging Research Frontiers and Future Directions for N,n Dimethylethanimidamide Hydrochloride

Role in Novel Multicomponent Reactions and Cascade Processes

Potential in Supramolecular Chemistry and Self-Assembly Systems

The potential of N,N'-dimethylethanimidamide hydrochloride in the field of supramolecular chemistry and self-assembly remains to be investigated. Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized structures. The imidamide functional group in the compound could theoretically participate in hydrogen bonding and other non-covalent interactions, making it a candidate for the design of supramolecular assemblies. However, there are no specific reports of its use in forming structures such as liquid crystals, gels, or molecular cages.

Advanced Applications in Sensors and Responsive Materials Research

The application of this compound in the development of advanced sensors and responsive materials is another area where research is not yet evident. The basic nitrogen atoms in the molecule could potentially interact with analytes, suggesting a possible role in chemical sensing. Similarly, its incorporation into polymer chains could impart stimuli-responsive properties, for example, pH or temperature sensitivity. Despite these theoretical possibilities, there is a lack of experimental data or published research demonstrating the design, synthesis, and characterization of sensors or responsive materials based on this compound.

Interdisciplinary Research with Other Fields of Chemical Science

Given the absence of foundational research in the areas mentioned above, interdisciplinary studies involving this compound are also not documented. Collaborative research between organic synthesis, materials science, and analytical chemistry would be essential to explore and develop the potential applications of this compound.

Challenges and Opportunities in Expanding the Research Scope of this compound

The primary challenge in expanding the research scope of this compound is the current lack of foundational studies. This presents a significant opportunity for researchers to pioneer investigations into its synthetic utility and material applications. Future work could focus on:

Exploring its catalytic activity: Investigating its potential as a catalyst or precatalyst in a variety of organic transformations.

Designing novel MCRs: Utilizing it as a building block for the synthesis of complex molecules through multicomponent strategies.

Developing new materials: Incorporating it into polymers and supramolecular structures to create novel functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.